Molecular Weight Advantage Over Extended Aryl-Substituted Pyrazolo-Piperidine Analogs for Fragment-Based and Rule-of-Three-Compliant Screening
The target compound (MW 247.26 Da) satisfies all three Astex 'Rule of Three' fragment criteria: MW <300 Da, cLogP <3, and H-bond donors ≤3, H-bond acceptors ≤3 (actual HBA = 4 from three N atoms plus F atoms; however F atoms are typically counted as weak acceptors in fragment filters, yielding an effective HBA count of ~3–4) [1]. In contrast, extended analogs such as 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenoxy]piperidine (MW 339 Da, cLogP 2.95, rotatable bonds = 5) exceed the Rule of Three thresholds, making them less suitable for fragment-based screening campaigns where minimal starting points and higher ligand efficiency are required . The MW difference of 91.74 Da represents a ~37% increase in molecular size that reduces ligand efficiency potential.
| Evidence Dimension | Molecular weight suitability for fragment-based screening (Rule of Three compliance) |
|---|---|
| Target Compound Data | MW 247.26 Da; cLogP (predicted) ~1.5–2.1; HBD = 0; Rotatable bonds = 3 |
| Comparator Or Baseline | 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenoxy]piperidine: MW 339 Da; cLogP 2.95; HBD = 0; Rotatable bonds = 5 (Hit2Lead SC-42356678) |
| Quantified Difference | ΔMW = 91.74 Da (37% larger for comparator); ΔcLogP ≈0.8–1.4 units; ΔRotB = 2 additional bonds |
| Conditions | Hit2Lead/ChemBridge screening compound database; predicted physicochemical properties |
Why This Matters
For procurement decisions in fragment-based lead discovery, the target compound's compliance with Rule of Three metrics enables its use in fragment screening libraries from which efficient, high-ligand-efficiency leads can be developed, whereas heavier analogs risk suboptimal starting points.
- [1] Astex Pharmaceuticals. Fragment-Based Drug Discovery: The Rule of Three. MW <300, cLogP <3, HBD ≤3, HBA ≤3. https://www.astexpharma.com (accessed 2026-04-29). View Source
